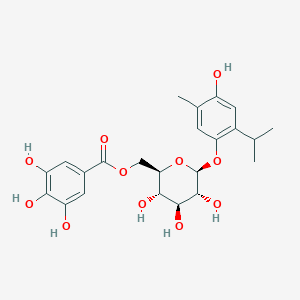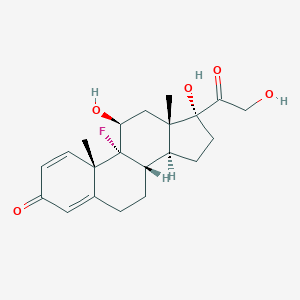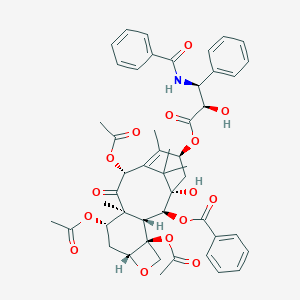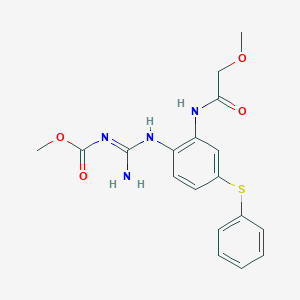
デス(メトキシカルボニル)フェバンテル
説明
Des(methoxycarbonyl) Febantel is a derivative of Febantel, a broad-spectrum anthelmintic used primarily in veterinary medicine. It is known for its efficacy against gastrointestinal nematodes and lungworms in livestock. The compound is characterized by its molecular formula C18H20N4O4S and a molecular weight of 388.44 g/mol .
科学的研究の応用
Des(methoxycarbonyl) Febantel is primarily used in veterinary medicine as an anthelmintic. It is effective against a wide range of gastrointestinal nematodes and lungworms. Additionally, it serves as an impurity reference standard in pharmaceutical testing, ensuring the quality and efficacy of Febantel formulations .
作用機序
Target of Action
Des(methoxycarbonyl) Febantel is an anthelmintic agent . It primarily targets fumarate reductase , a key enzyme in the metabolic pathways of many parasites . This enzyme plays a crucial role in the energy production of these organisms, making it an effective target for anthelmintic drugs .
Mode of Action
Des(methoxycarbonyl) Febantel acts by inhibiting the activity of fumarate reductase . This inhibition disrupts the energy production of the parasites, leading to their immobilization and eventual death . The compound’s action is specific to the parasites, making it a safe and effective treatment for parasitic infections .
Biochemical Pathways
The primary biochemical pathway affected by Des(methoxycarbonyl) Febantel is the energy production pathway of the parasites . By inhibiting fumarate reductase, the compound disrupts the conversion of fumarate to succinate, a critical step in the parasites’ energy production . This disruption leads to energy depletion in the parasites, resulting in their immobilization and death .
Pharmacokinetics
It is known that the compound is a prodrug of febantel . After oral administration, it is rapidly converted to the active metabolite febantel sulfone .
Result of Action
The primary result of Des(methoxycarbonyl) Febantel’s action is the effective treatment of parasitic infections . By disrupting the energy production of the parasites, the compound leads to their immobilization and death . This results in the clearance of the parasites from the host organism, alleviating the symptoms of the infection .
Action Environment
The action of Des(methoxycarbonyl) Febantel can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
生化学分析
Cellular Effects
Febantel, the parent compound, is known to be highly active against various species of nematodes and cestodes in animals .
Molecular Mechanism
It is known that Febantel is a pro-drug that gets transformed into the active metabolite fenbendazole by hydrolytic removal of the methoxy acetyl group and subsequent cyclization .
Dosage Effects in Animal Models
Febantel is known to be effective against various species of nematodes and cestodes in animals at certain dosages .
Metabolic Pathways
Febantel is known to be metabolized into fenbendazole and oxfendazole .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Des(methoxycarbonyl) Febantel involves several steps. Initially, O-methyl isourea methyl carbamate reacts with dimethyl carbonate to form O-methyl isourea diamino methyl carbamate. This intermediate then reacts with 2-amino-5-thiophenyl-(2-methoxy) acetanilide to yield Des(methoxycarbonyl) Febantel .
Industrial Production Methods: Industrial production methods for Des(methoxycarbonyl) Febantel typically involve solvent-based recrystallization, thermal and mechanical treatments, and spray drying. The anti-solvent method and crystallization from isopropanol are also employed to obtain the desired polymorphic forms .
化学反応の分析
Types of Reactions: Des(methoxycarbonyl) Febantel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrazine hydrate are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
類似化合物との比較
Febantel: The parent compound, also an anthelmintic.
Fenbendazole: The active metabolite of Febantel.
Oxfendazole: Another metabolite of Febantel with similar anthelmintic properties
Uniqueness: Des(methoxycarbonyl) Febantel is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to its parent compound, Febantel. This makes it a valuable impurity reference standard in pharmaceutical research .
特性
IUPAC Name |
methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUWUQNLCHLEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524196 | |
| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92088-58-9 | |
| Record name | Methyl ((2-((methoxyacetyl)amino)-4-(phenylthio)phenyl)carbamimidoyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092088589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL ((2-((METHOXYACETYL)AMINO)-4-(PHENYLTHIO)PHENYL)CARBAMIMIDOYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTX7AE9FC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


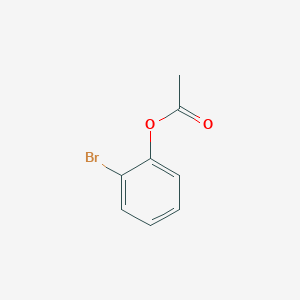
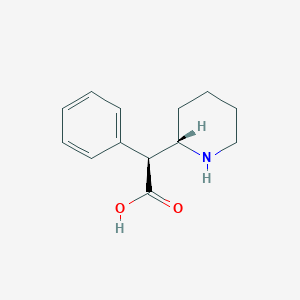

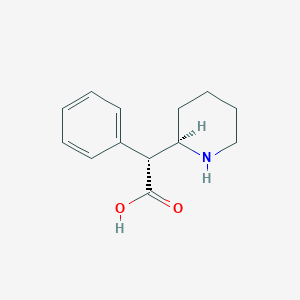
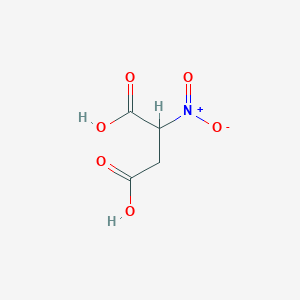
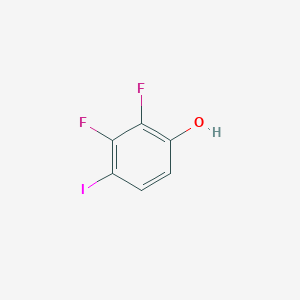
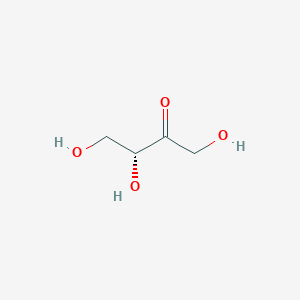
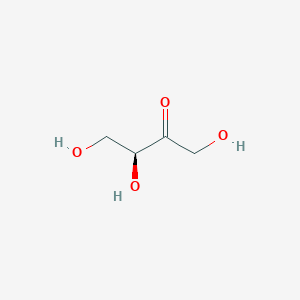
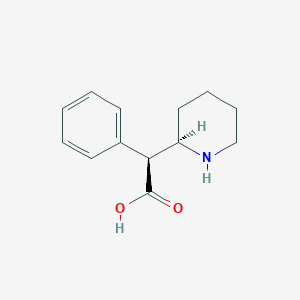
![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)
